![molecular formula C16H12N4O2 B2947720 (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320213-43-0](/img/structure/B2947720.png)
(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Overview
Description
(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action
Based on the biological activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Advantages and Limitations for Lab Experiments
The advantages of using (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in lab experiments include its potential applications in drug discovery and development, particularly in cancer treatment. However, limitations include the need for further studies to determine its toxicity and efficacy in vivo.
Future Directions
For research on (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone include further studies to determine its toxicity and efficacy in vivo, as well as its potential applications in other diseases. Additionally, research could focus on the development of derivatives of the compound to enhance its potency and selectivity.
Synthesis Methods
The synthesis of (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves a multi-step process that includes the reaction of 3-pyridylisoxazole with 6-bromo-5H-pyrrolo[3,4-b]pyridine, followed by the addition of a methanone group. The final product is obtained through purification and characterization using various analytical techniques.
Scientific Research Applications
The (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone compound has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as CDK8, which is involved in the regulation of gene expression. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-16(20-9-12-4-2-6-18-14(12)10-20)13-7-15(22-19-13)11-3-1-5-17-8-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSXSXKZRXSPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone |
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